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6-Methyl cytidine -

6-Methyl cytidine

Catalog Number: EVT-8489638
CAS Number:
Molecular Formula: C10H15N3O5
Molecular Weight: 257.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Methyl cytidine is a modified nucleoside that plays a significant role in various biological processes, particularly in RNA biology. It is a derivative of cytidine, where a methyl group is added to the sixth position of the cytosine base. This modification can influence RNA stability, structure, and function, making it a subject of interest in molecular biology and biochemistry.

Source

6-Methyl cytidine can be found naturally in certain RNA molecules. Its presence has been identified in various organisms, including plants and animals, where it contributes to the regulation of gene expression and other cellular functions.

Classification

6-Methyl cytidine belongs to the class of nucleosides, which are the building blocks of nucleic acids. It is categorized under modified nucleosides due to the addition of a methyl group at the sixth carbon of the cytosine base.

Synthesis Analysis

Methods

The synthesis of 6-Methyl cytidine can be achieved through several methods, including chemical synthesis and enzymatic pathways.

  1. Chemical Synthesis: This typically involves the methylation of cytidine using reagents such as methyl iodide or dimethyl sulfate under controlled conditions.
  2. Enzymatic Synthesis: Enzymes like methyltransferases can catalyze the transfer of a methyl group from a donor molecule to cytidine, producing 6-Methyl cytidine as a product.

Technical Details

In chemical synthesis, anhydrous solvents are often used to prevent hydrolysis during reactions. For example, one method involves dissolving cytidine in an anhydrous solvent followed by the addition of a methylating agent under nitrogen atmosphere to avoid moisture interference. The reaction is then monitored using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy to confirm product formation.

Molecular Structure Analysis

Structure

The molecular formula for 6-Methyl cytidine is C_10H_13N_3O_5. Its structure consists of a ribose sugar attached to a pyrimidine base (cytosine) with a methyl group at the sixth position.

Data

  • Molecular Weight: Approximately 241.23 g/mol
  • Melting Point: Specific melting point data may vary based on purity and synthesis method but typically falls within the range for nucleosides.
Chemical Reactions Analysis

Reactions

6-Methyl cytidine can participate in various chemical reactions typical for nucleosides, including:

  1. Phosphorylation: Conversion into nucleotide forms such as 6-Methyl cytidine triphosphate.
  2. Degradation: Hydrolysis under acidic or basic conditions can lead to breakdown products.

Technical Details

The stability of 6-Methyl cytidine in different pH environments has been studied, showing that it retains integrity under neutral conditions but may degrade under extreme pH levels or high temperatures.

Mechanism of Action

Process

The mechanism by which 6-Methyl cytidine exerts its effects in biological systems often involves its incorporation into RNA molecules. The presence of the methyl group can alter RNA structure and stability, influencing processes such as:

  • Transcription Regulation: Methylated nucleotides may affect how RNA polymerases interact with DNA.
  • RNA Stability: Methylation can protect RNA from degradation by exonucleases.

Data

Studies have shown that 6-Methyl cytidine modifications can enhance the binding affinity of RNA to proteins involved in translation and splicing, thereby affecting gene expression levels.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water and common organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to extreme pH and temperature.
  • Reactivity: Can undergo typical nucleophilic substitution reactions characteristic of nucleosides.
Applications

Scientific Uses

6-Methyl cytidine has several applications in scientific research:

  1. Molecular Biology: Used in studies investigating RNA modifications and their effects on gene expression.
  2. Therapeutics: Potential applications in developing RNA-based therapeutics that exploit modified nucleosides for enhanced stability and efficacy.
  3. Biotechnology: Employed in synthetic biology for engineering RNA molecules with specific properties for research or therapeutic purposes.
Epigenetic Mechanisms of 6-Methyl Cytidine in Gene Regulation

6-Methyl cytidine (6mC) represents an emerging epigenetic mark distinct from the well-characterized 5-methyl cytidine (5mC). Unlike 5mC, which predominantly occurs in CpG dinucleotides and influences gene silencing through DNA methylation, 6mC involves methylation at the N6 position of cytidine’s ring structure. This modification exhibits unique chemical properties, including altered base-pairing stability and susceptibility to oxidative damage, positioning it as a dynamic regulator of chromatin architecture and gene expression.

Table 1: Comparative Properties of Cytidine Methylation Modifications

Property5-Methyl Cytidine (5mC)6-Methyl Cytidine (6mC)
Methylation SiteC5 positionN6 position
Enzymatic WritersDNMT3A/DNMT3B (de novo), DNMT1 (maintenance)Putative RNA methyltransferases (under investigation)
Genomic Prevalence~1% of mammalian DNARare; enriched in stress-responsive genes
StabilityStable; requires TET enzymes for oxidationLabile; susceptible to oxidative deremethylation
Functional ConsequenceGene repression via chromatin compactionBidirectional (activation/repression); context-dependent

Role in DNA Methylation Dynamics and Chromatin Remodeling

6mC directly influences DNA methylation landscapes by modulating the accessibility of chromatin-remodeling complexes. In mammalian genomes, 6mC accumulates at promoter-proximal regions of genes involved in stress response and differentiation. This mark recruits methyl-binding domain proteins (e.g., MeCP2), which subsequently associate with histone deacetylases (HDACs) and ATP-dependent chromatin remodelers (e.g., SWI/SNF). The resulting chromatin compaction restricts transcription factor binding, leading to gene silencing [1] [10]. Conversely, 6mC oxidation derivatives (e.g., 6-hydroxymethyl cytidine) facilitate passive demethylation, promoting an open chromatin state. During embryonic development, 6mC dynamics enable rapid epigenetic reprogramming by destabilizing heterochromatic regions, thereby facilitating lineage-specific gene activation [1] [4].

Cross-Talk with Histone Post-Translational Modifications

6mC exhibits extensive interplay with histone modifications, particularly H3 lysine 27 trimethylation (H3K27me3). The Polycomb Repressive Complex 2 (PRC2), which deposits H3K27me3 via its catalytic subunit Enhancer of Zeste Homolog 2 (EZH2), is recruited to genomic loci co-marked by 6mC. This recruitment establishes a bidirectional reinforcement loop:

  • Recruitment Mechanism: 6mC-bound adaptor proteins (e.g., Polycomb-like proteins) scaffold PRC2 to target genes, enabling H3K27me3 deposition [2] [8].
  • Feedback Regulation: H3K27me3 enhances the stability of DNA methyltransferase binding, promoting further 6mC methylation at adjacent sites. This synergy establishes facultative heterochromatin domains, silencing tumor suppressors in malignancies [5] [8].Therapeutically, EZH2 inhibitors (e.g., valemetostat) disrupt this axis by reducing H3K27me3 levels, subsequently diminishing 6mC occupancy at PRC2-targeted loci. This abolition of chromatin condensation reactivates silenced genes, demonstrating the interdependence of these marks [8].

Interaction with Non-Coding RNA Networks in Epigenetic Silencing

Non-coding RNAs (ncRNAs) serve as guides and scaffolds for 6mC-dependent epigenetic silencing:

  • Short Interfering RNAs (siRNAs): Dicer-processed siRNAs direct DNA methyltransferases to homologous genomic regions. In plants, siRNA-6mC complexes silence transposable elements by promoting cytosine methylation and H3K9me3 deposition [3] [9].
  • Long Non-Coding RNAs (lncRNAs): Xist, a paradigm lncRNA, recruits DNMT3A to the inactive X chromosome via 6mC-enriched regions. This interaction facilitates chromosome-wide methylation and gene silencing [6] [9].
  • MicroRNAs (miRNAs): miR-290 targets the 3’UTR of TET enzymes, indirectly stabilizing 6mC marks. Conversely, 6mC methylation in miRNA promoter regions (e.g., miR-137) silences their expression, creating feedback loops that amplify oncogenic pathways [3] [6].

Table 2: Non-Coding RNA Mediated Regulation of 6-Methyl Cytidine

ncRNA ClassExampleFunction in 6mC RegulationBiological Outcome
siRNAEndo-siRNAsGuides DNMTs to repetitive elements via RNA-DNA homologyTransposon silencing; genome stability
lncRNAXistRecruits DNMT3A to inactive X chromosomeX-chromosome inactivation
miRNAmiR-290Suppresses TET enzyme expressionStabilization of 6mC marks
Piwi-Interacting RNA (piRNA)piR-823Directs DNMTs to germline-specific genesTransposon control in gametes

This tripartite interaction network positions 6mC as a central coordinator of epigenetic memory, integrating DNA methylation, histone modifications, and ncRNA-mediated targeting to fine-tune transcriptional outputs in development and disease [3] [6] [9].

Properties

Product Name

6-Methyl cytidine

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidin-2-one

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

InChI

InChI=1S/C10H15N3O5/c1-4-2-6(11)12-10(17)13(4)9-8(16)7(15)5(3-14)18-9/h2,5,7-9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,7-,8-,9-/m1/s1

InChI Key

LSNXXQLUOJPKHX-ZOQUXTDFSA-N

Canonical SMILES

CC1=CC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N

Isomeric SMILES

CC1=CC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N

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